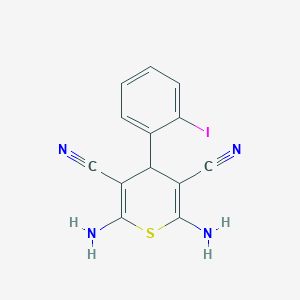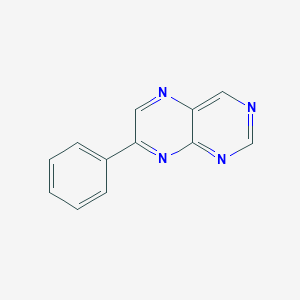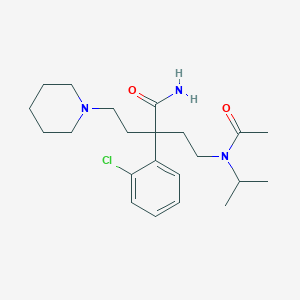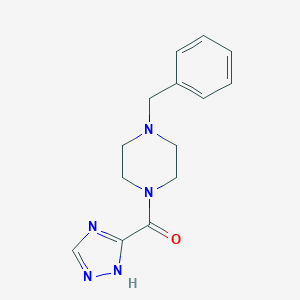
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability.
作用机制
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The activation of mGluR1 leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. The selective antagonism of mGluR1 by 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine leads to the inhibition of these intracellular signaling pathways, which results in the modulation of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in animal models. The selective antagonism of mGluR1 by 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine leads to the modulation of synaptic transmission and neuronal excitability, which results in the regulation of various physiological processes such as learning and memory, anxiety, depression, and addiction. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.
实验室实验的优点和局限性
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has several advantages for lab experiments. It is a selective antagonist for mGluR1, which allows for the specific modulation of synaptic transmission and neuronal excitability. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine is also a relatively stable compound, which allows for long-term storage and use in experiments. However, 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine also has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
未来方向
There are several future directions for the study of 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine. One potential direction is the further investigation of its neuroprotective effects in animal models of neurodegenerative diseases. Another potential direction is the investigation of its potential therapeutic applications in anxiety, depression, and addiction. Additionally, the development of more selective and potent mGluR1 antagonists may lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
合成方法
The synthesis of 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 1-benzylpiperazine with phosgene to form 1-benzyl-4-chloroformylpiperazine. The next step involves the reaction of 1-benzyl-4-chloroformylpiperazine with sodium azide to form 1-benzyl-4-azidomethylpiperazine. Finally, the reaction of 1-benzyl-4-azidomethylpiperazine with 1H-1,2,4-triazole-3-carboxylic acid yields 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine (1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine).
科学研究应用
1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of mGluR1 by 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. 1-Benzyl-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has also been shown to have potential therapeutic applications in anxiety, depression, and addiction.
属性
分子式 |
C14H17N5O |
|---|---|
分子量 |
271.32 g/mol |
IUPAC 名称 |
(4-benzylpiperazin-1-yl)-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C14H17N5O/c20-14(13-15-11-16-17-13)19-8-6-18(7-9-19)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,17) |
InChI 键 |
YPDUKPMDFAZLGT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=NN3 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
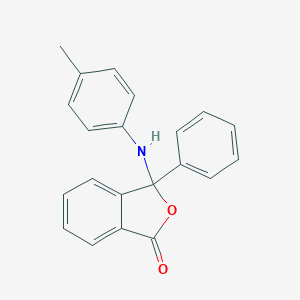

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
